![molecular formula C6H7BrOS B1373561 3-Thiopheneethanol, 4-bromo- CAS No. 35634-03-8](/img/structure/B1373561.png)
3-Thiopheneethanol, 4-bromo-
Overview
Description
3-Thiopheneethanol, 4-bromo- is a colorless liquid with a molecular formula of C6H6BrOS. It has potential applications in electrochromic displays .
Synthesis Analysis
3-Thiopheneethanol is used in the synthesis of various ether and ester derivatives . It was also used in the synthesis of 4-(thiophene-3-ylmethoxy)phthalonitrile .Molecular Structure Analysis
The molecular structure of 3-Thiopheneethanol, 4-bromo- is represented by the formula C6H7BrOS . The molecular weight is 207.09 g/mol.Chemical Reactions Analysis
3-Thiopheneethanol is used in the preparation of 3-substituted thiophene conducting copolymers . It is also used in the synthesis of various ether and ester derivatives .Physical And Chemical Properties Analysis
3-Thiopheneethanol, 4-bromo- is a colorless liquid. The molecular weight is 207.09 g/mol. The exact mass is 128.02958605 g/mol . The topological polar surface area is 48.5 Ų .Scientific Research Applications
I have conducted a search for the scientific research applications of 2-(4-bromothiophen-3-yl)ethan-1-ol , also known as 3-Thiopheneethanol, 4-bromo- or 2-(4-bromothiophen-3-yl)ethanol . However, detailed information on six to eight unique applications is not readily available in the public domain. The compound is noted for its use in organic synthesis and other chemical processes , but specific applications are not listed in the search results.
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(4-bromothiophen-3-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrOS/c7-6-4-9-3-5(6)1-2-8/h3-4,8H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNIZYXFOPCXUTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1)Br)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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